2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(Naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound that features a naphthalene ring and a pyridazinone moiety connected via a phenylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Intermediate: The pyridazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.
Acylation Reaction: The naphthalene derivative is acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling Reaction: The final step involves coupling the acylated naphthalene with the pyridazinone intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridazinone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products
Oxidation: Naphthalene derivatives with carboxylic acid groups.
Reduction: Reduced pyridazinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies indicate that it may inhibit certain pathways involved in inflammation and tumor growth.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can intercalate with DNA, while the pyridazinone moiety may inhibit enzyme activity by binding to the active site. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-N-phenylacetamide: Lacks the pyridazinone moiety, making it less versatile in biological applications.
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Lacks the naphthalene ring, which reduces its potential for DNA intercalation.
Uniqueness
2-(Naphthalen-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is unique due to the combination of the naphthalene and pyridazinone structures. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science, making it a compound of significant interest.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21-13-12-20(24-25-21)18-10-3-4-11-19(18)23-22(27)14-16-8-5-7-15-6-1-2-9-17(15)16/h1-13H,14H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVRCTQSZRAXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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